molecular formula C12H15ClF2N2O2 B6211385 methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride CAS No. 2742659-95-4

methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B6211385
CAS No.: 2742659-95-4
M. Wt: 292.7
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Description

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes a piperazine ring and difluorobenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2,3-difluorobenzoic acid with piperazine in the presence of a suitable esterifying agent like methanol. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistency and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzoate derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperazin-1-yl)benzoate hydrochloride
  • Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate
  • Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride

Uniqueness

This compound is unique due to the presence of both difluoro substituents and the piperazine ring, which can confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its reactivity and potential as a pharmaceutical intermediate .

Properties

CAS No.

2742659-95-4

Molecular Formula

C12H15ClF2N2O2

Molecular Weight

292.7

Purity

0

Origin of Product

United States

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